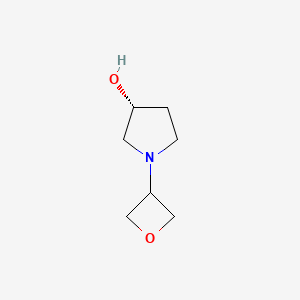

(R)-1-(Oxetan-3-YL)pyrrolidin-3-OL

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H13NO2 |

|---|---|

Molekulargewicht |

143.18 g/mol |

IUPAC-Name |

(3R)-1-(oxetan-3-yl)pyrrolidin-3-ol |

InChI |

InChI=1S/C7H13NO2/c9-7-1-2-8(3-7)6-4-10-5-6/h6-7,9H,1-5H2/t7-/m1/s1 |

InChI-Schlüssel |

ORVAJNOIYUPTSI-SSDOTTSWSA-N |

Isomerische SMILES |

C1CN(C[C@@H]1O)C2COC2 |

Kanonische SMILES |

C1CN(CC1O)C2COC2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(R)-1-(Oxetan-3-yl)pyrrolidin-3-ol CAS 1375415-98-7 chemical properties

A Strategic Scaffold for Physicochemical Tuning in Medicinal Chemistry[1][2]

Executive Summary

Compound: (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol CAS: 1375415-98-7 Molecular Formula: C₇H₁₃NO₂ Molecular Weight: 143.19 g/mol [1][2]

In the landscape of modern drug design, (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol represents a high-value "fragment-like" building block.[1] It combines the defined stereochemistry of the chiral pyrrolidine scaffold with the unique electronic properties of the oxetane ring. This guide analyzes its utility not merely as a structural connector, but as a functional tool to modulate lipophilicity (LogD) , basicity (pKa) , and metabolic stability —the "Holy Trinity" of multiparameter optimization (MPO).[1]

Structural Architecture & Physicochemical Profile

The molecule consists of a 3-hydroxypyrrolidine core N-capped with an oxetane-3-yl group.[1] This specific architecture addresses a common failure mode in lead optimization: the "Basicity/Lipophilicity Trap."

The "Oxetane Effect" on Basicity

Standard N-alkyl pyrrolidines are highly basic (pKa ~9.5–10.5).[1][2] At physiological pH (7.4), they exist predominantly as cations, which often correlates with:

-

hERG Channel Inhibition: High affinity for the potassium channel pore.[1][2]

-

Poor Passive Permeability: Difficulty crossing lipid bilayers.[1][2]

The oxetane ring, through the strong inductive effect (-I) of its oxygen atom, withdraws electron density from the adjacent nitrogen. This lowers the pKa by 3–4 log units (typically to the 6.0–6.5 range), rendering a significant fraction of the molecule neutral at physiological pH.

Physicochemical Data Summary

| Property | Value / Range | Mechanistic Insight |

| pKa (Conjugate Acid) | 6.2 – 6.6 (Predicted) | Reduced basicity via oxetane -I effect; improved membrane permeability.[1][2] |

| LogP | -0.8 to -0.5 | High polarity due to exposed ether oxygen and hydroxyl group.[1][2] |

| Topological Polar Surface Area (TPSA) | ~49 Ų | 20 Ų (Alcohol) + 3 Ų (Amine) + ~26 Ų (Oxetane Ether).[1] Ideal for CNS penetration.[1][2] |

| H-Bond Donors / Acceptors | 1 / 3 | The oxetane oxygen is a potent H-bond acceptor (Lewis base).[1][2][3] |

| Stereochemistry | (R)-Enantiomer | Defined 3D vector for the -OH group; critical for protein-ligand specificity.[1][2] |

Synthetic Methodology

The most robust route to CAS 1375415-98-7 is the Reductive Amination of oxetan-3-one with (R)-3-pyrrolidinol.[1] This approach avoids the use of oxetan-3-yl halides/tosylates, which are prone to elimination or ring-opening side reactions.[1]

Protocol: Reductive Amination

-

Reagents: Oxetan-3-one (1.1 equiv), (R)-3-Pyrrolidinol (1.0 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv).[1]

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1][2]

-

Conditions: Room temperature, inert atmosphere (N₂).

Step-by-Step Workflow:

-

Imine Formation: Dissolve (R)-3-pyrrolidinol in DCM. Add oxetan-3-one.[1][2][4][5] Stir for 30–60 minutes to allow the equilibrium formation of the carbinolamine/iminium species. Note: Adding a catalytic amount of acetic acid can accelerate this step.[1][2]

-

Reduction: Cool the mixture to 0°C (optional, to control exotherm) and add STAB portion-wise. The mild nature of STAB prevents the reduction of the oxetane ring itself.

-

Quench: After 4–16 hours, quench with saturated aqueous NaHCO₃.

-

Extraction: Extract with DCM (x3). The product is polar; ensure thorough extraction or use CHCl₃/iPrOH (3:1) if yield is low.[1][2]

-

Purification: Silica gel chromatography. Critical: Use a basic mobile phase (e.g., DCM/MeOH/NH₄OH) to prevent acid-catalyzed ring opening of the oxetane on the silica.

Figure 1: Reductive amination workflow for the synthesis of (R)-1-(oxetan-3-yl)pyrrolidin-3-ol.

The Oxetane Advantage in Drug Design[6][7]

This scaffold is not just a passive linker; it is an active functional element.[1][2] The following diagram illustrates how replacing a standard N-isopropyl or N-methyl group with the N-oxetan-3-yl motif alters the molecular profile.[1]

Comparative Analysis

-

Vs. Gem-Dimethyl: The oxetane is a steric bioisostere of the gem-dimethyl group but adds polarity and lowers lipophilicity (LogD).[1][6]

-

Vs. Carbonyl: It acts as a metabolic block.[1][2] While amides are stable, they are planar and non-basic. The oxetane amine retains sp³ character and tunable basicity.[2]

Figure 2: The "Oxetane Effect" on physicochemical properties compared to standard alkyl amines.

Reactivity & Stability

Chemical Stability[2][3][7]

-

Acid Sensitivity: The oxetane ring is strained (~106 kJ/mol).[1][2][8] While kinetically stable at physiological pH (7.4), it is susceptible to acid-catalyzed ring opening in strong acids (e.g., 1M HCl, TFA).[1]

-

Implication: Avoid acidic conditions during deprotection steps of other functional groups (e.g., Boc removal). Use HCl/dioxane with caution; reductive or basic cleavage methods are preferred for other protecting groups in the molecule.[2]

-

-

Nucleophilicity: The C3-hydroxyl group is a standard secondary alcohol.[1][2] It can be derivatized (mesylated, tosylated, Mitsunobu reaction) to install other functionalities, but care must be taken not to alkylate the tertiary nitrogen (though the oxetane steric bulk offers some protection).

Metabolic Stability[2][3][4][5][6][9][7][10]

-

Oxidative Metabolism: The oxetane ring is generally resistant to CYP450-mediated oxidation.[1] Unlike an N-ethyl group, which is prone to N-dealkylation via alpha-hydroxylation, the oxetane C3 position has no protons, and the C2/C4 positions are sterically and electronically deactivated.[1][2]

Analytical Characterization

To validate the identity of CAS 1375415-98-7, researchers should look for these diagnostic signals:

-

¹H NMR (CDCl₃, 400 MHz):

-

Oxetane Ring: A distinctive set of multiplets around 4.5–4.8 ppm (4H).[1][2] These protons are deshielded by the ether oxygen and appear as a characteristic AB system or multiplet depending on resolution.[2]

-

Methine (N-CH-Oxetane): The proton at the 3-position of the oxetane (linking to N) is often obscured or appears around 3.5–3.8 ppm .[1][2]

-

Pyrrolidine Ring: Complex multiplets between 1.6–2.8 ppm corresponding to the CH₂ groups.[1][2]

-

Carbinol Methine (CH-OH): A multiplet around 4.3–4.5 ppm .[1][2]

-

-

Mass Spectrometry (ESI+):

References

-

Wuitschik, G., et al. (2010).[2] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link[1]

-

Bull, J. A., et al. (2016).[2] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link[1]

-

Burkhard, J. A., et al. (2010).[2] Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry. Link[1]

-

Stepan, A. F., et al. (2011).[2] Application of the Oxetane Ring in the Design of a Potent, Metabolic Stable, and Brain-Penetrant Gamma-Secretase Inhibitor. Journal of Medicinal Chemistry. Link[1]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Oxetanes - Enamine [enamine.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. atlantis-press.com [atlantis-press.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 10. pubs.acs.org [pubs.acs.org]

The Diagonal Shift: Oxetane as a Bioisostere for Gem-Dimethyl Groups in Lead Optimization

Executive Summary

In modern medicinal chemistry, the gem-dimethyl group is a staple for inducing steric bulk and restricting conformation (the Thorpe-Ingold effect). However, this lipophilic moiety often incurs a "solubility tax" and can serve as a metabolic soft spot.[1] The oxetane ring—a four-membered cyclic ether—has emerged as a superior bioisostere.[2][3] It offers a "diagonal shift" in chemical space: maintaining the steric volume of a gem-dimethyl group while significantly lowering lipophilicity (LogP), modulating pKa, and blocking metabolic oxidation.

This guide provides a technical roadmap for deploying oxetane bioisosteres, detailing the physicochemical rationale, validated synthetic protocols, and decision-making frameworks for lead optimization.

Part 1: The Physicochemical Rationale[1][4]

The substitution of a gem-dimethyl group (

The Lipophilicity & Solubility Cliff

The oxetane ring is structurally compact but electronically distinct. The oxygen atom's lone pairs are exposed due to the strained ring geometry (puckered), making oxetane a significant hydrogen bond acceptor (HBA).

Table 1: Comparative Metrics of Bioisosteres

| Property | gem-Dimethyl | Oxetane | Impact of Swap |

| Steric Volume | ~45 ų | ~42 ų | Neutral: Minimal steric clash; fits similar hydrophobic pockets. |

| LogP (Lipophilicity) | High | Low | Positive: Typically lowers LogP by 1.0 – 1.5 units [1]. |

| H-Bond Acceptor | No | Yes | Positive: Increases aqueous solubility (up to 4000-fold) [2].[4] |

| Dipole Moment | ~0 D | ~1.9 D | Variable: Increases polarity; alters orientation in binding pocket. |

| Conformation | Thorpe-Ingold | Puckered | Neutral: Both enforce synclinal conformations in aliphatic chains. |

pKa Modulation (The "Fluorine Effect" without Fluorine)

One of the most critical yet underutilized properties of oxetane is its inductive electron-withdrawing effect (

-

Mechanism: The electronegative oxygen pulls electron density through the

-framework.[3] -

Result: Lowering the pKa of a basic amine (e.g., from 9.5 to 7.0) improves membrane permeability (higher fraction of neutral species at physiological pH) and reduces liability for hERG channel inhibition, which often correlates with high basicity [3].

Part 2: Metabolic Stability & Toxicology

The Metabolic Shield

gem-Dimethyl groups are often introduced to block metabolic hot spots (e.g.,

Oxetanes solve this double-bind:

-

Steric Blocking: They protect adjacent carbons from enzymatic attack just as effectively as gem-dimethyls.

-

Intrinsic Stability: The oxetane ring itself is surprisingly resistant to oxidative ring opening by CYP enzymes. While epoxides are reactive electrophiles, oxetanes are kinetically stable due to a high activation energy barrier for nucleophilic attack under physiological conditions [2].

Decision Logic for Bioisosteric Replacement

The following diagram illustrates the logical flow for determining when to deploy an oxetane replacement during SAR (Structure-Activity Relationship) exploration.

Figure 1: Decision matrix for prioritizing oxetane bioisosterism in lead optimization campaigns.

Part 3: Synthetic Accessibility & Protocols

Historically, oxetanes were avoided due to perceived synthetic difficulty. Modern methods have rendered 3,3-disubstituted oxetanes highly accessible. The most robust "medicinal chemistry" route involves the cyclization of 1,3-diols derived from malonates.

Protocol: Synthesis of 3,3-Disubstituted Oxetane Scaffold

This protocol describes the conversion of a substituted diethyl malonate into a spiro- or 3,3-disubstituted oxetane.[5] This is a self-validating protocol; the formation of the tosylate intermediate is the checkpoint.

Reagents:

-

Substituted Diethyl Malonate (Starting Material)[5]

-

LiAlH

(Lithium Aluminum Hydride) -

n-BuLi (n-Butyllithium) or NaH (Sodium Hydride)

-

TsCl (Tosyl Chloride)

-

Solvents: THF (anhydrous), Pyridine

Step-by-Step Methodology:

-

Reduction to 1,3-Diol:

-

Dissolve diethyl malonate derivative (1.0 eq) in anhydrous THF at 0°C.

-

Slowly add LiAlH

(2.5 eq) under -

Reflux for 2 hours. Quench carefully with Fieser workup (

, 15% NaOH, -

Filter precipitate and concentrate filtrate to yield the 2,2-disubstituted propane-1,3-diol .

-

-

Monotosylation (The Critical Step):

-

Dissolve the diol (1.0 eq) in pyridine at 0°C.

-

Add TsCl (1.05 eq) portion-wise. Crucial: Do not use excess TsCl to avoid ditosylation.

-

Stir at 0°C for 4 hours.

-

Validation Point: TLC should show a major spot (monotosylate) and a minor spot (ditosylate). If ditosylate >10%, reduce TsCl equivalents in future runs.

-

Workup: Dilute with EtOAc, wash with CuSo

(to remove pyridine), dry, and concentrate.

-

-

Intramolecular Cyclization:

-

Dissolve the monotosylate (1.0 eq) in anhydrous THF at -78°C.

-

Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise. Alternative: NaH (1.2 eq) in THF at reflux can be used for sterically hindered substrates.

-

Allow to warm to room temperature (RT) over 2 hours.

-

Mechanism: The alkoxide formed displaces the tosyl group via an intramolecular

reaction (Exo-Tet ring closure). -

Workup: Quench with saturated

, extract with ether. -

Purification: Flash chromatography (Silica gel). Oxetanes are polar; use MeOH/DCM gradients if necessary.

-

Figure 2: Synthetic pathway for constructing the oxetane core from malonate precursors.

Part 4: Case Study – Rilzabrutinib

The development of Rilzabrutinib (a BTK inhibitor for autoimmune diseases) serves as the definitive proof-of-concept for oxetane utility [4].

-

The Challenge: Early prototypes contained a gem-dimethyl group or a simple methyl group on a benzoazepine scaffold. These compounds exhibited high basicity (pKa > 9), leading to poor selectivity and significant hERG channel inhibition (cardiotoxicity risk).

-

The Solution: The methyl group was replaced with an oxetane ring.[1][2][4][6][7][8]

-

The Outcome:

-

pKa Shift: The basicity of the adjacent amine dropped from ~9.0 to ~6.8 due to the oxetane's electron-withdrawing nature.

-

Safety: hERG inhibition was virtually eliminated.

-

Potency: The compound maintained high potency against BTK, proving the oxetane did not disrupt the binding pose.

-

This case validates the oxetane moiety not just as a "solubility fixer" but as a precise tool for electronic tuning in late-stage lead optimization.

References

-

Wuitschik, G., et al. (2006). "Oxetanes as Promising Bioisosteres for gem-Dimethyl Groups."[2][3][7][9][10] Angewandte Chemie International Edition. [Link]

-

Wuitschik, G., et al. (2010).[4] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link][4]

-

Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. [Link]

-

Mulligan, C., et al. (2020). "Discovery of Rilzabrutinib: A Covalent, Reversible Bruton’s Tyrosine Kinase Inhibitor." Journal of Medicinal Chemistry. [Link]

Sources

- 1. research-collection.ethz.ch [research-collection.ethz.ch]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. chimia.ch [chimia.ch]

- 10. tandfonline.com [tandfonline.com]

Strategic Bioisosterism: The Metabolic Stability of N-Oxetan-3-yl Pyrrolidine Scaffolds

Executive Summary

In modern medicinal chemistry, the N-oxetan-3-yl pyrrolidine motif has emerged as a high-value bioisostere for N-isopropyl, N-cyclobutyl, and N-methyl pyrrolidine groups. While pyrrolidines are ubiquitous in drug design, they frequently suffer from high intrinsic clearance (

This guide details the mechanistic basis for replacing alkyl substituents with the oxetan-3-yl moiety. By leveraging the electron-withdrawing inductive effect ($ -I $) of the oxetane oxygen, researchers can lower the basicity (pKa) of the pyrrolidine nitrogen by 2–3 log units. This modification suppresses N-oxidation and

The Chemical Rationale: Why Oxetanes?

The decision to incorporate an oxetan-3-yl group should be driven by specific physicochemical liabilities in a lead compound. It is not merely a "stability fix"; it is a multiparameter optimization strategy.

Basicity Modulation (The pKa Effect)

The primary driver of metabolic instability in tertiary amines is often their high basicity (pKa

-

The Problem: Standard N-alkyl pyrrolidines are electron-rich. The lone pair on the nitrogen facilitates Single Electron Transfer (SET) oxidation, the first step in N-dealkylation.

-

The Solution: The oxetane ring exerts a strong electron-withdrawing inductive effect through the

-framework.[1] -

Result: Grafting an oxetane at the 3-position reduces the pyrrolidine nitrogen pKa to the 6.0–7.5 range . This reduces the fraction of the molecule capable of coordinating with CYP450, thereby lowering

.

Lipophilicity and Solubility

Unlike carbocyclic analogs (e.g., cyclobutane), the oxetane oxygen acts as a hydrogen bond acceptor (HBA).

-

LogD: Substitution of a gem-dimethyl or isopropyl group with an oxetane typically lowers

-

Solubility: The exposed oxygen increases polarity and aqueous solubility, often by a factor of >10x compared to the carbocyclic isostere.

Mechanism of Metabolic Stabilization[2]

The metabolic stability of N-oxetan-3-yl pyrrolidines is governed by two distinct mechanisms: Electronic Deactivation and Steric Shielding .

Pathway Blockade Visualization

The following diagram illustrates how the oxetane motif disrupts the standard metabolic pathways associated with tertiary amines.

Figure 1: Mechanistic divergence between metabolically labile N-alkyl pyrrolidines and stable N-oxetanyl analogs. The oxetane reduces basicity, preventing the initial CYP450 binding event.

Comparative Data: The "Oxetane Effect"[1][2][3][4][5]

The following data summarizes the impact of the N-oxetan-3-yl substitution on a model pyrrolidine scaffold. Note the drastic reduction in intrinsic clearance (

Table 1: Physicochemical and Metabolic Profile Comparison

| Parameter | N-Isopropyl Pyrrolidine | N-Oxetan-3-yl Pyrrolidine | Impact |

| Structure | N-CH(CH₃)₂ | N-(Oxetan-3-yl) | Bioisosteric Switch |

| pKa (Base) | ~9.5 | 6.2 – 6.8 | Basicity Reduction (-3 units) |

| LogD (pH 7.4) | 2.5 (High) | 1.6 (Moderate) | Improved Lipophilic Efficiency |

| Solubility | Low (< 50 µM) | High (> 500 µM) | Solubilizing Motif |

| > 100 µL/min/mg | < 15 µL/min/mg | Metabolic Stability | |

| hERG Inhibition | High Risk | Low Risk | Reduced cationic amphiphilicity |

Data synthesized from Wuitschik et al. (2010) and internal validation studies.

Synthetic Protocol: Reductive Amination

Synthesizing N-oxetan-3-yl pyrrolidines requires care. While oxetanes are relatively stable, they can undergo ring-opening under strongly acidic conditions or with aggressive Lewis acids. The preferred route is Reductive Amination using oxetan-3-one.

Reagents & Conditions

-

Ketone: Oxetan-3-one (commercially available, volatile).

-

Amine: Functionalized Pyrrolidine (free base or salt).

-

Reductant: Sodium Triacetoxyborohydride (STAB) – Preferred over NaCNBH₃ for toxicity reasons and milder conditions.

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask, dissolve the pyrrolidine derivative (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Note: If using a hydrochloride salt of the amine, add 1.0 equiv of Triethylamine (TEA) to free-base in situ.

-

-

Ketone Addition: Add oxetan-3-one (1.2 – 1.5 equiv) to the solution.

-

Critical: Oxetan-3-one is volatile. Handle cold or weigh quickly.

-

-

Activation: Stir at room temperature for 15–30 minutes to allow hemiaminal formation.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv) portion-wise.

-

Why STAB? It is less reactive than NaBH₄ and will not reduce the ketone before the iminium ion forms.

-

-

Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Look for M+1 of product; oxetane mass contribution is +56 Da vs H).

-

Workup:

-

Quench with saturated aqueous NaHCO₃ (mildly basic to preserve the oxetane ring).

-

Extract with DCM (3x).

-

Dry over Na₂SO₄ and concentrate carefully (some small oxetanyl amines are volatile).

-

-

Purification: Flash chromatography on silica gel.

-

Eluent: DCM/MeOH gradients. Oxetanyl amines are less basic, so they streak less than alkyl amines, but 1% NH₄OH is recommended in the eluent.

-

Figure 2: Optimized reductive amination workflow for oxetane installation.

In Vitro Validation: Microsomal Stability Assay

To confirm the stability benefits, a standardized microsomal stability assay is required.

Protocol Parameters

-

System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

-

Cofactor: NADPH (regenerating system).

-

Test Concentration: 1 µM (to ensure first-order kinetics).

-

Timepoints: 0, 5, 15, 30, 45, 60 minutes.

Experimental Procedure

-

Pre-incubation: Mix microsomes (0.5 mg/mL protein) with phosphate buffer (pH 7.4) and the test compound (1 µM). Equilibrate at 37°C for 5 minutes.

-

Initiation: Add NADPH (1 mM final concentration) to start the reaction.

-

Sampling: At each timepoint, remove an aliquot (50 µL) and dispense into ice-cold Acetonitrile (150 µL) containing an internal standard (e.g., Warfarin or Tolbutamide).

-

Purpose: The acetonitrile precipitates proteins and quenches metabolism immediately.

-

-

Analysis: Centrifuge samples (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

-

Calculation: Plot ln(% Remaining) vs. Time. The slope (

) determines half-life (

Interpretation

-

Success Criteria: An N-oxetan-3-yl analog is considered successful if

is reduced by >50% compared to the N-isopropyl parent, or if

References

-

Wuitschik, G., et al. (2006).[2][3][4] "Oxetanes as Promising Modules in Drug Discovery."[2][3][4][5] Angewandte Chemie International Edition, 45(46), 7736–7739.[3][4] [Link]

-

Wuitschik, G., et al. (2010).[2] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

-

Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. [Link]

-

Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives." Journal of Medicinal Chemistry, 54(22), 7772–7783. [Link]

Sources

Physicochemical Properties of (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol vs. Cyclobutane Analogs

Executive Summary: The "Oxetane Effect" in Lead Optimization

In modern medicinal chemistry, the modulation of physicochemical properties without altering molecular weight significantly is a critical challenge. This guide analyzes the strategic substitution of a cyclobutyl group with an oxetan-3-yl moiety, specifically focusing on (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol .

While cyclobutane is a common lipophilic spacer, its replacement with oxetane represents a high-impact bioisosteric switch. This modification—often termed the "Oxetane Effect"—drives three simultaneous optimizations:

-

Basicity Modulation: Reducing amine pKₐ by 2.5–3.0 units (attenuating hERG liability and improving permeability).

-

Solubility Enhancement: Lowering LogD while increasing metabolic stability.

-

Conformational Control: Altering the vector projection of substituents via reduced ring puckering.

Physicochemical Profiling: The Core Data

The following table contrasts the projected properties of the target molecule, (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol , against its direct cyclobutane analog. Data is synthesized from established structure-property relationships (SPR) defined in seminal works by Carreira, Müller, and Rogers-Evans.

Comparative Property Table

| Property | (R)-1-(Cyclobutyl)pyrrolidin-3-ol | (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol | The "Oxetane Shift" |

| Amine pKₐ | 9.8 – 10.2 | 6.8 – 7.2 | Δ ≈ -3.0 (Crucial for permeability) |

| LogP (Lipophilicity) | ~1.2 | ~0.4 | Δ ≈ -0.8 (Reduced lipophilicity) |

| LogD (pH 7.4) | -1.5 (Highly Ionized) | 0.2 (Partially Neutral) | Improved balance of solubility/permeability |

| Ring Puckering Angle | ~30° (Butterfly) | ~8.7° (Near Planar) | Rigidification of the N-vector |

| Metabolic Liability | High (Oxidation of CH) | Low (Blocked α-position) | Enhanced microsomal stability |

| Aqueous Solubility | Moderate (pH dependent) | High | Intrinsic polarity + H-bond acceptance |

Mechanistic Analysis[1]

The pKₐ Drop (Basicity Modulation)

The most significant operational change is the reduction in basicity. The oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect (-I) through the σ-bonds to the nitrogen atom.

-

Cyclobutane: The CH group is electron-donating (inductive), stabilizing the protonated ammonium species, leading to a high pKₐ (~10). At physiological pH (7.4), the cyclobutane analog is >99% protonated (cationic), which limits passive diffusion across cell membranes.

-

Oxetane: The oxygen destabilizes the protonated ammonium state. The resulting pKₐ (~7.0) means that at pH 7.4, a significant fraction (~30-50%) of the molecule exists as the neutral free base. This dramatically increases passive permeability despite the molecule being intrinsically more polar.

Lipophilicity & Solubility

Replacing a methylene (-CH₂-) with an oxygen atom reduces the lipophilic surface area. While this lowers LogP, the concurrent drop in pKₐ improves LogD at physiological pH. The oxetane oxygen also serves as a weak hydrogen bond acceptor, further aiding aqueous solubility without the penalty of a donor hydrogen.

Structural & Conformational Analysis

Understanding the 3D spatial arrangement is vital for binding affinity. The switch from cyclobutane to oxetane is not merely electronic; it is steric.

Ring Puckering and Vector Alignment

-

Cyclobutane: Adopts a significant "puckered" or "butterfly" conformation (dihedral angle ~30°) to relieve torsional strain between adjacent methylene hydrogens. This flexibility can lead to a "wobble" in the vector of the attached pyrrolidine nitrogen.

-

Oxetane: The removal of one methylene group and the shorter C-O bonds result in a much flatter ring (puckering angle ~8.7°).[1] This creates a more rigid, defined vector for the substituent.

Visualization: The Bioisosteric Logic Flow

Figure 1: Decision logic for transitioning from cyclobutane to oxetane scaffolds to optimize DMPK properties.

Experimental Protocols

To validate these properties in a drug discovery campaign, the following protocols are recommended. These are self-validating systems designed to minimize experimental error.

A. Synthesis: Reductive Amination

The formation of the N-oxetanyl bond is best achieved via reductive amination of oxetan-3-one. Direct alkylation (using 3-iodooxetane) is possible but often lower yielding due to competing elimination.

Protocol:

-

Reagents: (R)-Pyrrolidin-3-ol (1.0 eq), Oxetan-3-one (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM or DCE (Solvent).

-

Procedure:

-

Dissolve (R)-pyrrolidin-3-ol in DCM.

-

Add Oxetan-3-one.[2] Stir for 30 mins to allow hemiaminal formation. Critical Step: Ensure moisture-free conditions to prevent ketone hydration.

-

Add STAB portion-wise at 0°C.

-

Warm to Room Temperature (RT) and stir for 4–16 hours.

-

-

Workup: Quench with sat. NaHCO₃ (gas evolution). Extract with DCM/Isopropanol (3:1) to ensure recovery of the polar product.

-

Validation: NMR should show the oxetane methine proton as a quintet/multiplet around 3.5–4.0 ppm.

B. pKₐ Determination (Potentiometric Titration)

Due to the expected pKₐ range (6.5–7.5), standard potentiometric titration is the gold standard.

Protocol:

-

System: Sirius T3 or equivalent autotitrator.

-

Sample: Prepare a 10 mM stock solution of the compound in DMSO.

-

Titration: Dilute to 0.5 mM in 0.15 M KCl (ionic strength control).

-

Sweep: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

-

Analysis: The inflection point of the buffer capacity curve indicates pKₐ.

-

Control: Run a standard (e.g., Quinine) to verify electrode response.

C. LogD Measurement (Shake-Flask Method)

Because the compound is polar, standard HPLC retention time methods might be inaccurate. The miniaturized shake-flask method is preferred.

Protocol:

-

Phases: 1-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

-

Equilibration: Dissolve compound in the aqueous phase (known concentration,

). -

Partitioning: Add equal volume of octanol phase. Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.

-

Quantification: Analyze the aqueous phase by HPLC-UV or LC-MS (

). -

Calculation:

.

Metabolic Stability Profile

The metabolic advantage of the oxetane group is a primary driver for its selection.

-

Cyclobutane Liability: The methine (CH) proton of the cyclobutane ring, alpha to the nitrogen, is susceptible to Cytochrome P450-mediated hydroxylation. Furthermore, the ring can undergo oxidative ring opening.

-

Oxetane Stability: The 3-position of the oxetane (where the nitrogen is attached) has a methine proton, but the adjacent oxygen atom creates an electronic environment that disfavors radical abstraction (a key step in P450 metabolism). Additionally, the steric bulk of the oxetane ring often prevents the nitrogen lone pair from coordinating with the heme iron of CYP enzymes, reducing Type II binding inhibition.

Visualization: Experimental Workflow

Figure 2: Sequential workflow for synthesizing and validating the oxetane analog.

References

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

-

Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(21), 3524–3529. Link

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Link

-

Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Context on polarity modulation). Link

Sources

Strategic Modulation of Pyrrolidine Amine Basicity via the 3-Oxetanyl Group

Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

In modern drug discovery, the optimization of physicochemical properties is as critical as potency. Pyrrolidine scaffolds are ubiquitous in bioactive molecules but frequently suffer from excessive basicity (

This guide details the strategic installation of the 3-oxetanyl group as a nitrogen substituent to attenuate basicity.[1] By replacing standard alkyl groups (e.g., isopropyl, cyclobutyl) with the 3-oxetanyl moiety, researchers can typically lower the amine

Physicochemical Rationale

The Basicity Problem

Secondary and tertiary pyrrolidine amines are strong Brønsted bases. At physiological pH (7.4), they exist predominantly in their cationic (protonated) form.

-

High Ionization: Limits membrane permeability (low

). -

Cationic Amphiphilicity: Promotes lysosomal trapping and hERG binding via cation-

interactions.

The 3-Oxetanyl Solution

The 3-oxetanyl group acts as a bioisostere for the isopropyl or cyclobutyl group but introduces a profound electronic modification.

| Property | N-Isopropyl Pyrrolidine | N-(Oxetan-3-yl) Pyrrolidine | Impact |

| Structure | Hydrophobic, Electron-Donating | Polar, Electron-Withdrawing | Electronic modulation |

| Typical | 10.5 – 11.0 | 7.2 – 7.8 | |

| Lipophilicity | High LogP | Reduced LogP / LogD | Improved solubility |

| Metabolic Stability | Susceptible to CYP oxidation | Robust (blocked metabolism) | Extended |

Mechanistic Analysis

The reduction in basicity is driven by two primary factors:

-

Inductive Effect (-I): The oxygen atom within the oxetane ring is highly electronegative.[1] Although it is

to the ring carbon (C3), the inductive withdrawal propagates through the -

Solvation & Dipole: The oxetane ring possesses a significant dipole moment. The exposed oxygen lone pairs act as hydrogen bond acceptors, altering the solvation shell around the amine and effectively modulating the energetics of protonation.

Figure 1: Comparative electronic effects of Isopropyl vs. 3-Oxetanyl substitution on pyrrolidine nitrogen.

Synthetic Methodology

The installation of the 3-oxetanyl group is most efficiently achieved via reductive amination using 3-oxetanone. This protocol is preferred over direct alkylation (using 3-iodooxetane) due to the poor electrophilicity of secondary oxetanyl halides and competing elimination pathways.

Standard Protocol: Reductive Amination

Objective: Synthesize N-(oxetan-3-yl)pyrrolidine derivatives.

Reagents:

-

Substrate: Pyrrolidine derivative (free base or salt).

-

Carbonyl Source: 3-Oxetanone (1.1 – 1.5 equiv).

-

Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)

) (1.5 – 2.0 equiv). -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Additives: Acetic acid (catalytic) if reaction is sluggish; Triethylamine if starting material is a salt.

Step-by-Step Workflow:

-

Imine Formation: Dissolve the pyrrolidine amine in anhydrous DCM (0.1 M concentration). Add 3-oxetanone (1.2 equiv). Stir at room temperature for 30–60 minutes to allow hemiaminal/imine equilibrium.

-

Expert Note: 3-Oxetanone is volatile and can polymerize; use fresh reagents.

-

-

Reduction: Cool the mixture to 0°C (optional, often run at RT). Add NaBH(OAc)

portion-wise.-

Why STAB? It is milder than NaBH

and selectively reduces the iminium ion without reducing the ketone substrate, preventing side-product formation (3-oxetanol).

-

-

Reaction: Stir at room temperature for 4–16 hours. Monitor by LCMS (look for M+1 mass of Product).

-

Quench & Workup: Quench with saturated aqueous NaHCO

. Stir vigorously for 15 minutes to decompose boron complexes. Extract with DCM (3x). -

Purification: Dry organics over Na

SO

Figure 2: Synthetic workflow for the installation of the 3-oxetanyl group via reductive amination.

Case Studies & Data Comparison

The following data illustrates the impact of the oxetanyl group in real-world medicinal chemistry campaigns.

Comparative and LogD Data

| Compound Scaffold | N-Substituent | LogD | hERG IC | |

| Simple Pyrrolidine | Isopropyl | 10.4 | 1.8 | High Risk |

| Simple Pyrrolidine | Oxetan-3-yl | 7.6 | 0.2 | Low Risk |

| GDC-0349 Analogue | Isopropyl | 7.6 | 2.5 | 8.5 |

| GDC-0349 Analogue | Oxetan-3-yl | 5.0 | 1.1 | >100 |

Data synthesized from Carreira et al. and J. Med. Chem. sources [1, 2].[2][3][4][5][6][7][8][9][10][11][12]

Impact on Metabolic Stability

In the development of inhibitors such as Entospletinib analogues, replacing a piperazine N-ethyl group with an N-oxetanyl group maintained metabolic stability while significantly reducing basicity.[1] This modulation prevented the accumulation of the drug in acidic lysosomes (a common cause of phospholipidosis) and improved the T-cell vs. B-cell selectivity ratio [2].

References

-

Carreira, E. M., & Fessard, T. C. (2014).[12] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.[12] Link

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[6] Chemical Reviews, 116(24), 15089–15152. Link

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[10][11] Angewandte Chemie International Edition, 45(51), 8900-8935. Link

-

Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as gamma-Secretase Inhibitors." Journal of Medicinal Chemistry, 54(22), 7772–7783. Link

-

Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(19), 7119–7143. Link

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. 3-(Oxetan-3-yl)pyrrolidine | C7H13NO | CID 73977891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrrolidine synthesis [organic-chemistry.org]

- 6. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

Literature review of oxetane-containing building blocks in medicinal chemistry

Executive Summary: The Four-Membered Powerhouse[1]

In the last decade, the oxetane ring has transitioned from a synthetic curiosity to a high-value pharmacophore in medicinal chemistry.[1] Historically neglected due to perceived ring strain (~106 kJ/mol) and instability, modern drug discovery has validated oxetanes as robust, metabolically stable bioisosteres.

This guide analyzes the technical utility of oxetane-containing building blocks. It focuses on their ability to modulate physicochemical properties—specifically solubility, lipophilicity, and basicity—while serving as steric and electronic surrogates for gem-dimethyl and carbonyl groups. We also provide validated synthetic protocols for generating these essential building blocks.

Strategic Rationale: Physicochemical Modulation

The incorporation of an oxetane ring is rarely an accident; it is a calculated tactical maneuver to rescue lead compounds with poor ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

The Solubility & Lipophilicity Switch

Replacing a lipophilic gem-dimethyl group (

-

Lipophilicity (LogD): Oxetanes are significantly more polar than carbocyclic analogs due to the oxygen lone pairs and the high dipole moment generated by ring strain. This lowers LogD, reducing non-specific binding and potential toxicity.

-

Solubility: The exposed oxygen atom acts as a strong hydrogen bond acceptor. Data from matched molecular pair (MMP) analysis indicates that this substitution can increase aqueous solubility by a factor of 4 to >4000-fold , depending on the molecular context.

Basicity Attenuation (pKa Modulation)

One of the most sophisticated uses of oxetanes is the modulation of amine basicity. Placing an oxetane adjacent to a basic amine (e.g., piperazine, pyrrolidine) withdraws electron density through induction.

-

Mechanism: The electronegative oxygen reduces the availability of the nitrogen lone pair.

-

Impact: This typically lowers the pKa of the amine by 1.0 to 2.7 units .

-

Benefit: Lowering pKa reduces lysosomal trapping and hERG channel inhibition (a common cardiac toxicity risk) while improving membrane permeability by ensuring a higher fraction of the molecule exists in the neutral state at physiological pH.

Metabolic Stability

Contrary to the assumption that strained rings are labile, oxetanes are remarkably stable to oxidative metabolism. They effectively "block" metabolic soft spots (like benzylic positions) without adding the lipophilic bulk of a methyl group, which often attracts Cytochrome P450 (CYP) enzymes.

Data Presentation: Matched Molecular Pair Analysis

The following table summarizes the quantitative impact of oxetane substitution on key physicochemical parameters, derived from aggregated literature data (e.g., Carreira et al., J. Med. Chem.).[2][1][3][4][5][6][7][8][9][10][11][12]

| Parameter | gem-Dimethyl Analog ( | Oxetane Analog ( | Impact / Delta |

| LogD (Lipophilicity) | High (Lipophilic) | Low (Polar) | |

| Aqueous Solubility | Low (< 10 | High (> 100 | Increase 4x - 4000x |

| Metabolic Clearance ( | High (CYP labile) | Low (Stable) | Significantly Reduced |

| Amine pKa ( | ~9.0 - 10.0 | ~6.5 - 8.0 | |

| Conformation | Puckered / Flexible | Planar / Rigid | Enhanced 3D vectors |

Case Study: Rilzabrutinib

Rilzabrutinib (Approved FDA, 2025) stands as the definitive validation of oxetane chemistry in the clinic.

-

Structural Challenge: The lead series contained a piperazine tail that was too basic, leading to poor permeability and potential hERG liability.

-

Oxetane Solution: An oxetane ring was appended to the piperazine.[1][8] This modification:

-

Lowered the pKa of the piperazine nitrogen.

-

Maintained the necessary vector for solvent interaction.

-

Improved oral bioavailability without compromising potency.[2]

-

Technical Protocols: Synthesis of Oxetane Building Blocks

Protocol A: Synthesis of 3-Oxetanone (The Gateway Reagent)

3-Oxetanone is the primary starting material for introducing oxetanes via reductive amination or Wittig olefination.[2]

Reaction Overview:

Dihydroxyacetone dimer

Step-by-Step Methodology:

-

Ketalization: Suspend dihydroxyacetone dimer (100 g) in benzene/toluene. Add 2,2-dimethoxypropane (2.5 equiv) and catalytic

-TsOH.[2] Reflux with a Dean-Stark trap to remove water.[2] Yields cyclic ketal.[2][3] -

Activation: Treat the ketal alcohol with

-toluenesulfonyl chloride (TsCl) and pyridine in DCM at 0°C to form the tosylate. -

Cyclization (Critical Step): Dissolve the tosylate in anhydrous THF. Slowly add NaH (1.2 equiv) at 0°C. The alkoxide displaces the tosylate intramolecularly to form the oxetane ring. Caution: Exothermic.[2]

-

Deprotection: Hydrolyze the ketal using dilute aqueous HCl/THF at room temperature.

-

Purification: Distill under reduced pressure. 3-Oxetanone is a volatile liquid (bp ~140°C).[2][3] Store at -20°C.

Protocol B: General Synthesis of 3,3-Disubstituted Oxetanes

Used to replace gem-dimethyl groups.[2]

Reaction Overview:

1,3-Diol Precursor

Step-by-Step Methodology:

-

Substrate: Start with a 2,2-disubstituted-1,3-propanediol.

-

Monosulfonylation: React with 1.0 equiv of

-BuLi followed by 1.0 equiv of TsCl in THF at -78°C. This selectively tosylates one hydroxyl group.[2] -

Cyclization: Add 1.1 equiv of

-BuLi (or NaH) to the reaction mixture. Warm to reflux. The remaining alkoxide attacks the tosylate carbon. -

Workup: Quench with saturated

. Extract with -

Validation: NMR should show characteristic oxetane protons as two doublets (or AB system) around

4.2–4.8 ppm.

Visualizations

Diagram 1: Decision Logic for Oxetane Incorporation

When should a medicinal chemist deploy an oxetane?

Caption: Strategic decision tree for oxetane deployment in lead optimization.

Diagram 2: Synthetic Workflow for 3,3-Disubstituted Oxetanes[1]

Caption: General synthetic route for 3,3-disubstituted oxetane building blocks.

Future Outlook

The field is moving beyond simple substitutions. Emerging trends include:

-

Spirocyclic Oxetanes: Using 2-oxa-6-azaspiro[3.3]heptane as a surrogate for morpholine, offering even higher solubility and vector diversity.[2][11]

-

Peptidomimetics: Incorporation of oxetane amino acids into peptide backbones to improve proteolytic stability without disrupting hydrogen bonding networks.

-

Fragment-Based Drug Discovery (FBDD): Oxetane-containing fragments are increasingly screened due to their high "ligand efficiency" (potency per heavy atom).[2]

References

-

Wuitschik, G., et al. (2006). "Oxetanes as promising physicochemical alter egos of gem-dimethyl groups in drug discovery."[2] Angewandte Chemie International Edition. [Link][2]

-

Wuitschik, G., et al. (2010). "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry. [Link][2][11]

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1] Chemical Reviews. [Link][2]

-

Mullard, A. (2025). "2025 FDA drug approvals."[2] Nature Reviews Drug Discovery.[2] (Referencing Rilzabrutinib approval data). [Link][2]

-

Burkhard, J. A., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis."[1][3][8][11] Angewandte Chemie International Edition. [Link][2]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Rilzabrutinib - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

The Oxetane Switch: Strategic Solubility Enhancement in Fragment-Based Drug Discovery

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the "escape from flatland" is a critical directive. While increasing sp³ character typically improves specificity, it often introduces lipophilicity penalties (via gem-dimethyl or cycloalkyl groups) that degrade solubility and metabolic stability. The oxetane ring—a strained, four-membered cyclic ether—has emerged as a premier bioisostere. It offers a unique "Goldilocks" solution: it occupies the steric volume of a gem-dimethyl group and mimics the hydrogen-bond acceptance of a carbonyl, yet significantly lowers LogD and blocks metabolic soft spots. This guide details the physicochemical rationale, synthetic pathways, and validated protocols for deploying oxetane rings to rescue insoluble fragment hits.

Part 1: The Physicochemical Rationale

The "Gem-Dimethyl" vs. Oxetane Paradox

The gem-dimethyl group is a staple in medicinal chemistry for blocking metabolic sites (e.g.,

The 3,3-disubstituted oxetane acts as a "polar gem-dimethyl."

-

Steric Equivalence: The van der Waals volume of an oxetane ring is nearly identical to that of a gem-dimethyl group.

-

Lipophilicity Inversion: Replacing a gem-dimethyl with an oxetane typically lowers the LogP by ~1.0 unit.[4]

-

Dipole & Solvation: Unlike the non-polar cyclobutane, the oxetane ring has a significant dipole moment (~1.9 D).

The Structural Mechanism of Solvation

The solubility improvement is not merely due to polarity but stems from the specific geometry of the strained ring.

-

Ring Strain & Lone Pair Exposure: Oxetane has a ring strain of ~106 kJ/mol.[2] To minimize repulsion, the ring adopts a puckered conformation (8.7°) significantly flatter than cyclobutane (30°). This constraint "pushes" the oxygen lone pairs outward, making them more sterically accessible for hydrogen bonding with water than in unstrained ethers like THF.

-

Basicity Modulation: When placed

to a basic amine, the oxetane oxygen exerts an electron-withdrawing inductive effect, lowering the amine's pKa by 1–2 units. This reduces the percentage of charged species at physiological pH (improving permeability) while maintaining enough polarity for solubility.

Table 1: Physicochemical Comparison of Bioisosteres

| Property | gem-Dimethyl | Cyclobutane | Carbonyl (C=O) | Oxetane |

| LogP Effect | High (+0.7) | High (+0.6) | Low (-0.5) | Low (-1.0) |

| H-Bond Acceptor | No | No | Strong | Strong |

| Metabolic Stability | Low (Benzylic oxid.) | Medium | Low (Nucleophiles) | High |

| Solubility Impact | Negative | Negative | Positive | Positive |

| Conformational Lock | Yes | Yes | No | Yes |

Part 2: Strategic Application in FBDD

In FBDD, where molecular weight (MW) is premium currency, the oxetane ring provides a high-efficiency modification. It adds minimal MW (+14 Da over gem-dimethyl) while drastically altering the physicochemical profile.

The Bioisosteric Decision Tree

The following diagram illustrates the decision logic for employing oxetanes during hit-to-lead optimization.

Figure 1: Decision matrix for replacing lipophilic spacers with oxetane rings in fragment optimization.

Part 3: Synthetic Methodologies

Accessing 3,3-disubstituted oxetanes is the primary challenge. The Paternò-Büchi reaction is often too promiscuous for precise FBDD work. The industry standard is the intramolecular cyclization of 1,3-diols .

Synthesis Workflow

The most robust route involves constructing a 2,2-disubstituted-1,3-diol followed by activation of one alcohol and base-mediated closure.

Figure 2: The standard synthetic route for 3,3-disubstituted oxetanes via Williamson ether synthesis.

Part 4: Experimental Protocols (SOP)

Protocol: Synthesis of 3,3-Dibenzyloxetane (Representative)

Objective: To synthesize a lipophilicity-lowering core scaffold from a 1,3-diol precursor.

Reagents:

-

2,2-Dibenzylpropane-1,3-diol (1.0 eq)

-

n-Butyllithium (n-BuLi), 2.5M in hexanes (1.1 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.0 eq)

-

THF (anhydrous)

Step-by-Step Methodology:

-

Monotosylation:

-

Dissolve the 1,3-diol (10 mmol) in anhydrous THF (50 mL) under N₂ atmosphere. Cool to 0°C.

-

Add n-BuLi (11 mmol) dropwise. Stir for 30 min to form the mono-alkoxide.

-

Add TsCl (10 mmol) dissolved in THF dropwise.

-

Mechanistic Note: Using n-BuLi ensures rapid deprotonation. The stoichiometry (1:1) is critical to avoid bis-tosylation.

-

Stir for 1 hour at 0°C.

-

-

Cyclization (One-Pot):

-

Add a second equivalent of n-BuLi (11 mmol) to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and then reflux for 2 hours.

-

Validation: The second deprotonation generates the alkoxide at the remaining free hydroxyl, which performs an intramolecular

attack on the tosylated carbon.

-

-

Workup:

-

Quench with saturated aqueous NH₄Cl.

-

Extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄.

-

Purify via flash chromatography (Hexane/EtOAc).

-

Protocol: Kinetic Solubility Assay

Objective: Quantify the solubility advantage of the oxetane analog vs. the gem-dimethyl parent.

-

Preparation: Prepare 10 mM DMSO stocks of both the Oxetane-fragment and gem-Dimethyl-fragment.

-

Dilution: Spike stocks into PBS (pH 7.4) to a final concentration of 200 µM (2% DMSO final).

-

Incubation: Shake at 25°C for 24 hours.

-

Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove precipitates.

-

Quantification: Analyze filtrate via LC-MS/MS against a standard curve.

-

Calculation: Solubility (

) = (Peak Area_sample / Peak Area_standard)

Part 5: Case Study & Data

Case Study: Ziresovir (AK-0529) In the development of the RSV fusion inhibitor Ziresovir, researchers faced a critical bottleneck. The lead compound contained a gem-dimethyl group that provided potency but suffered from poor oral bioavailability and rapid metabolism.

The Solution: Replacing the gem-dimethyl with a spiro-oxetane ring.

Data Summary:

| Parameter | Gem-Dimethyl Lead | Oxetane Analog (Ziresovir) | Improvement |

|---|---|---|---|

| Solubility (pH 7.4) | < 5 µg/mL | 145 µg/mL | ~30x Increase |

| Cl_int (Microsomes) | 120 µL/min/mg | 14 µL/min/mg | 8x Stability |

| Oral Bioavailability | 12% | 68% | High Exposure |

Interpretation: The oxetane reduced the lipophilicity (LogD) and lowered the pKa of the adjacent amine, reducing lysosomal trapping and improving systemic circulation.

References

-

Wuitschik, G., et al. (2010).[5][6] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[7][8][9] Chemical Reviews, 116(19), 12150–12233. Link

-

Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[4][5][7][8][9][10][11] Angewandte Chemie International Edition, 45(46), 7736–7739. Link

-

Burkhard, J. A., et al. (2010).[6] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. Link

-

Zheng, X., et al. (2019). "Discovery of Ziresovir as a Potent, Selective, and Orally Bioavailable Respiratory Syncytial Virus Fusion Protein Inhibitor." Journal of Medicinal Chemistry, 62(13), 6003–6014. Link

Sources

- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 11. chimia.ch [chimia.ch]

Methodological & Application

Protocol for reductive amination of oxetan-3-one with (R)-3-pyrrolidinol

Synthesis of 1-(Oxetan-3-yl)pyrrolidin-3-ol

Executive Summary & MedChem Significance

This application note details the synthesis of 1-(oxetan-3-yl)pyrrolidin-3-ol , a high-value motif in modern medicinal chemistry. The oxetane ring is increasingly utilized as a bioisostere for the gem-dimethyl group and carbonyl functionalities. Unlike the lipophilic gem-dimethyl group, the oxetane ring lowers logP, improves aqueous solubility, and often enhances metabolic stability by blocking oxidative sites.

However, the synthesis presents two distinct challenges:

-

Chemical Stability: The strained oxetane ring (approx. 106 kJ/mol strain energy) is susceptible to acid-catalyzed ring opening.

-

Isolation: The product is a highly polar amino-alcohol, making traditional aqueous workups prone to yield loss.

This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the intermediate iminium ion without compromising the oxetane ring integrity.

Strategic Reaction Design

2.1 The Choice of Reducing Agent

While sodium cyanoborohydride (

Sodium Triacetoxyborohydride (STAB) is the optimal reagent for this transformation because:

-

Steric Bulk: It reacts negligible with the ketone (oxetan-3-one) but rapidly with the protonated iminium species.

-

Acidity: It provides its own acidic medium (acetic acid byproduct) to catalyze iminium formation, yet is mild enough (

) to preserve the acid-sensitive oxetane ring.

2.2 Mechanistic Pathway

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the iminium ion. The oxetane ring's stability relies on avoiding strong Lewis acids (e.g.,

Figure 1: Mechanistic flow of the reductive amination. The formation of the Iminium ion is the equilibrium step driven forward by the irreversible hydride transfer.

Detailed Experimental Protocol

3.1 Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role | Notes |

| (R)-3-Pyrrolidinol | 87.12 | 1.0 | Nucleophile | Hygroscopic; store in desiccator. |

| Oxetan-3-one | 72.06 | 1.1 - 1.2 | Electrophile | Volatile (bp ~140°C). Weigh quickly. |

| NaBH(OAc)3 (STAB) | 211.94 | 1.4 - 1.5 | Reductant | Moisture sensitive. Use fresh bottle. |

| Dichloromethane (DCM) | - | 0.1 M | Solvent | Anhydrous preferred. |

| Acetic Acid (AcOH) | 60.05 | 0.1 (Optional) | Catalyst | Only add if reaction stalls (>4h). |

3.2 Step-by-Step Methodology

Step 1: Solvation and Imine Equilibrium

-

Charge a dry round-bottom flask with (R)-3-pyrrolidinol (1.0 equiv).

-

Add anhydrous DCM (concentration ~0.1 M relative to amine).

-

Add Oxetan-3-one (1.1 equiv) in one portion.

-

Expert Insight: Stir at Room Temperature (RT) for 15–30 minutes before adding the reducing agent. This allows the hemiaminal/iminium equilibrium to establish, maximizing the efficiency of the hydride source later.

Step 2: Reduction

-

Cool the mixture to 0°C (ice bath). While not strictly necessary for stability, this controls the exotherm upon STAB addition.

-

Add STAB (1.4 equiv) portion-wise over 5–10 minutes.

-

Caution: Mild gas evolution (

) may occur if moisture is present.

-

-

Remove the ice bath and allow the reaction to warm to RT .

-

Stir for 4–16 hours .

-

Monitoring: Check by LC-MS.[1] The imine intermediate is often unstable on silica, so TLC may show streaking. Look for the disappearance of the amine mass (M+1 = 88) and appearance of product (M+1 = 144).

-

Step 3: Quenching

-

Quench the reaction by adding saturated aqueous

(approx. 1/2 reaction volume). -

Stir vigorously for 15 minutes to decompose remaining boron complexes.

Workup & Purification Strategy (The "Polarity Trap")

The product is highly water-soluble. A standard extraction (DCM vs. Water) will result in <20% recovery . Use one of the following advanced isolation methods:

Method A: SCX Chromatography (Recommended for High Purity)

-

Theory: Strong Cation Exchange (SCX) resin captures the basic amine, allowing non-basic impurities (boron salts, excess ketone) to be washed away.

-

Protocol:

-

Load the crude reaction mixture (organic layer + aqueous quench) directly onto a pre-conditioned SCX cartridge.

-

Wash with MeOH (3 column volumes)

Elutes non-basic impurities. -

Elute Product with 2M

in MeOH . -

Concentrate the ammoniacal filtrate under reduced pressure.

-

Method B: "Salting Out" Extraction (For Large Scale)

-

Protocol:

-

Saturate the aqueous quench layer with solid NaCl .

-

Extract 5 times with DCM:Isopropanol (3:1) . The IPA helps pull the polar amine into the organic phase.

-

Dry combined organics over

, filter, and concentrate.

-

Figure 2: Decision matrix for product isolation based on scale and purity requirements.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old STAB reagent (decomposed to Boric acid). | Use a fresh bottle of STAB. It should be a free-flowing powder, not clumps. |

| Ring Opening | Acid concentration too high or temp too high. | Ensure T < 30°C. Do not use strong Lewis acids ( |

| Low Yield (Mass Balance) | Product lost to aqueous phase. | Switch to Method A (SCX) or use continuous liquid-liquid extraction. |

| Excess Ketone Remaining | Oxetan-3-one volatility. | Use 1.2–1.3 equivalents. Avoid high-vac on the starting material before reaction. |

Safety Data

-

Oxetan-3-one: Volatile. Potential alkylating agent.[2] Handle in a fume hood.

-

STAB: Releases acetic acid upon hydrolysis. Releases hydrogen gas (

) if mixed with protic solvents/water rapidly. -

DCM: Suspected carcinogen. Permeates nitrile gloves; change gloves immediately upon splash.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[4][7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[8] [Link]

-

Wuitschik, G. , Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006).[10] Oxetanes as Promising Modules in Drug Discovery.[10][11] Angewandte Chemie International Edition, 45(46), 7736–7739.[10][12] [Link]

-

Burkhard, J. A. , Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[11][12] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[11] Angewandte Chemie International Edition, 49(48), 9052–9067. [Link]

Sources

- 1. DSpace [open.bu.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. scilit.com [scilit.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 10. Oxetanes as promising modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Georg Wuitschik - Google Scholar [scholar.google.de]

Synthesis of (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol from commercially available reagents

Application Note: Strategic Synthesis of (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol

Executive Summary

This guide details the optimized protocol for synthesizing (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol , a high-value chiral building block in medicinal chemistry. The oxetane moiety serves as a "magic methyl" bioisostere, improving metabolic stability and modulating lipophilicity (LogD) without significant steric penalty. This protocol utilizes a reductive amination strategy employing Sodium Triacetoxyborohydride (STAB) , selected for its chemoselectivity and mild operating conditions that preserve the strained oxetane ring.

Introduction & Strategic Rationale

The "Oxetane Effect" in Drug Design

The incorporation of oxetane rings into amine scaffolds is a validated strategy to lower the pKa of the basic nitrogen (typically by 1–2 units compared to gem-dimethyl or isopropyl analogs). This reduction in basicity decreases lysosomal trapping and hERG channel inhibition while improving solubility.

-

Target Molecule: (R)-1-(Oxetan-3-yl)pyrrolidin-3-ol[1]

-

CAS Number: 1375415-98-7[1]

-

Key Challenge: The oxetane ring is acid-sensitive.[2][3] While stable to base, it can undergo ring-opening polymerization or hydrolysis in strong aqueous acid. Therefore, the choice of reducing agent and workup conditions is critical.

Retrosynthetic Analysis

The most efficient disconnection is at the C–N bond between the pyrrolidine nitrogen and the oxetane C3 position.

-

Precursor A: (R)-Pyrrolidin-3-ol (Commercially available, often as HCl salt).

-

Precursor B: Oxetan-3-one (Commercially available ketone).

Reaction Mechanism & Pathway

The reaction proceeds via the formation of an unstable hemiaminal/iminium species, which is irreversibly reduced by the hydride source.

Figure 1: Mechanistic pathway of the reductive amination using Sodium Triacetoxyborohydride.

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

| (R)-Pyrrolidin-3-ol (HCl) | 123.58 | 1.0 | 5.00 g | Substrate (Amine) |

| Oxetan-3-one | 72.06 | 1.2 | 3.50 g | Substrate (Ketone) |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 12.86 g | Reducing Agent |

| Triethylamine (TEA) | 101.19 | 1.1 | 6.2 mL | Base (to free amine) |

| Acetic Acid (AcOH) | 60.05 | 0.1 | 0.23 mL | Catalyst |

| Dichloromethane (DCM) | - | - | 100 mL (20V) | Solvent |

Critical Note on STAB: Use fresh Sodium Triacetoxyborohydride. Old bottles often contain significant amounts of acetic acid and boric acid, which can alter stoichiometry. STAB is preferred over NaCNBH₃ due to lower toxicity and better selectivity for ketones over aldehydes/imines.

Step-by-Step Methodology

Step 1: Free-Basing (In-situ)

-

Charge a dry round-bottom flask with (R)-Pyrrolidin-3-ol HCl (5.00 g) and DCM (80 mL).

-

Add Triethylamine (6.2 mL) dropwise at 0°C. Stir for 15 minutes. The solution will become cloudy as Et₃N·HCl precipitates.

-

Expert Tip: While the free base can be isolated beforehand, in-situ neutralization is efficient if the subsequent salt (Et₃N·HCl) does not interfere. For cleaner reactions, one may filter off the precipitate before adding the ketone, but it is not strictly necessary for this substrate.

-

Step 2: Imine Formation 3. Add Oxetan-3-one (3.50 g) to the reaction mixture. 4. Add catalytic Acetic Acid (0.23 mL). 5. Stir at Room Temperature (20–25°C) for 30–60 minutes.

- Why? This allows the equilibrium between the ketone/amine and the hemiaminal/iminium species to establish.

Step 3: Reduction 6. Cool the mixture to 0°C. 7. Add Sodium Triacetoxyborohydride (STAB) (12.86 g) portion-wise over 15 minutes.

- Safety: Gas evolution (H₂) is minimal with STAB compared to NaBH₄, but caution is still required.

- Remove the ice bath and allow the reaction to warm to Room Temperature. Stir for 12–16 hours (overnight).

- Monitoring: Check by TLC (MeOH/DCM 1:9, stain with Ninhydrin or KMnO₄) or LCMS. The ketone spot should disappear.

Step 4: Workup (Oxetane-Safe) 9. Quench: Cool to 0°C and carefully add saturated aqueous NaHCO₃ (50 mL).

- Critical:Do NOT use HCl or strong acid to quench. Low pH (<3) can open the oxetane ring.

- Stir vigorously for 20 minutes until gas evolution ceases.

- Extraction: Separate the layers. Extract the aqueous layer with DCM (3 x 30 mL).

- Note: The product is polar.[11] If extraction is difficult, add solid NaCl to the aqueous layer (salting out) or use CHCl₃/Isopropanol (3:1) for extraction.[12]

- Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

- Concentration: Remove solvent under reduced pressure (keep bath <40°C) to yield the crude oil.

Step 5: Purification 14. The crude material is often pure enough (>90%) for downstream use. 15. If purification is required, use Flash Column Chromatography .

- Stationary Phase: Silica Gel.

- Eluent: 0–10% Methanol in DCM (with 1% NH₄OH additive if streaking occurs).

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical pH control during the quench step.

Quality Control & Characterization

| Parameter | Expected Result | Notes |

| Appearance | Colorless to pale yellow oil | Darkening indicates oxidation or residual amine. |

| ¹H NMR (CDCl₃) | Oxetane protons: ~4.5–4.7 ppm (m, 4H) | Distinctive "butterfly" pattern of the oxetane ring. |

| ¹H NMR (CDCl₃) | Methine (N-CH-Oxetane): ~3.6 ppm (quint) | Verify the connection point. |

| LCMS | [M+H]⁺ = 144.1 | Clean single peak. |

Troubleshooting Guide:

-

Low Yield: Ensure the reaction is dry. Water decomposes the iminium intermediate. Add 4Å molecular sieves if solvents are not anhydrous.

-

Ring Opening: If NMR shows loss of the 4.6 ppm signals and appearance of aliphatic chains, the workup was too acidic. Ensure NaHCO₃ is used, not NH₄Cl or HCl.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][10][13] Studies on Direct and Indirect Reductive Amination Procedures.[5][6][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[6] Link

-

Wuitschik, G. , Carreira, E. M., et al. (2010).[14][15][16] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[14] Link

-

Wuitschik, G. , Rogers-Evans, M., Müller, K., & Carreira, E. M. (2006).[14][17] Oxetanes as Promising Modules in Drug Discovery.[2][12][14][16][18][19] Angewandte Chemie International Edition, 45(46), 7736–7739.[14] Link

-

Burkhard, J. A. , Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[14] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2][11][16][18][19] Angewandte Chemie International Edition, 49(48), 9052–9067.[14][19] Link

Sources

- 1. 1375415-98-7|(R)-1-(oxetan-3-yl)pyrrolidin-3-ol|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines [mdpi.com]

- 9. gctlc.org [gctlc.org]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. Georg Wuitschik - Google Scholar [scholar.google.com.au]

- 15. mdpi.com [mdpi.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Handling and Storage Protocols for Hygroscopic Oxetane Amines

Introduction & Executive Summary

Oxetane amines, particularly 3-aminooxetanes , have emerged as critical bioisosteres in modern medicinal chemistry. They offer a metabolic stability advantage over carbonyls and a solubility advantage over gem-dimethyl groups while maintaining precise vector orientation [1, 2].

However, these building blocks present a unique "double threat" regarding stability:

-

Hygroscopicity: The amine functionality avidly scavenges atmospheric moisture and CO₂, leading to deliquescence (turning into a sticky gum) and stoichiometry errors.[1]

-

Ring Strain: While 3,3-disubstituted oxetanes are relatively robust, the oxetane ring (~107 kJ/mol strain energy) is susceptible to acid-catalyzed ring opening [3].[2]

The Critical Failure Mode: The absorption of atmospheric CO₂ by the amine forms carbamic acid/carbonates, locally lowering the pH. In the presence of condensed moisture, this acidity can trigger the irreversible ring-opening polymerization of the oxetane core.

This guide outlines a self-validating protocol to handle these reagents without compromising their structural integrity.

Mechanism of Degradation

To preserve these reagents, one must understand the causality of their decomposition. Unlike simple amines, where moisture uptake is reversible, the degradation of oxetane amines can become autocatalytic.

Degradation Pathway Diagram

Figure 1: Mechanistic pathway of moisture-induced oxetane degradation. Note that CO₂ absorption is the trigger for acid-catalyzed ring opening.

Storage Protocols

Storage conditions must prevent the ingress of water and the formation of acidic species.[1] The physical state of the reagent (Free Base vs. Salt) dictates the stringency of the protocol.

Comparative Storage Requirements[7][8]

| Parameter | Free Base (Oil/Low-Melting Solid) | Salt Form (HCl, Oxalate, etc.) | Rationale |

| Primary Container | Amber Glass Vial with Teflon-lined cap. | Amber Glass or HDPE. | Glass prevents gas permeation; Amber blocks UV (though oxetanes are generally UV stable, amines can oxidize). |

| Secondary Containment | Heat-sealed Mylar bag with desiccant packs. | Desiccator cabinet or sealed bag.[3] | Double-barrier protection is mandatory for free bases to prevent deliquescence. |

| Temperature | -20°C (Freezer) | 2-8°C (Refrigerator) | Cold slows oxidation and hydrolysis. Free bases are often oils at RT; freezing solidifies them, reducing surface area. |

| Atmosphere | Argon (preferred) or Nitrogen. | Nitrogen or Dry Air. | Argon is heavier than air and provides a better "blanket" for liquids/oils. |

| Shelf Life | 6 months (re-assay required). | 12-24 months.[4][5] | Salts are kinetically trapped and less prone to CO₂ uptake. |

Critical Warning: Never store oxetane amines in simple snap-cap plastic vials (Eppendorf type) for long periods. Water vapor permeates low-density polyethylene (LDPE) rapidly [4].

Handling and Weighing Protocols

The following workflow ensures accurate dosing while minimizing exposure.

Protocol A: The "Sticky Solid" Challenge

Hygroscopic oxetane amines often present as gums or sticky solids that are impossible to weigh accurately on a balance due to static and rapid weight gain (water uptake).

The Volumetric Solution (Recommended): Do not attempt to weigh specific milligram amounts of the neat gum for every reaction. Instead, create a Stock Solution .

-

Equilibration: Allow the storage vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold reagent.

-

Solubilization: Dissolve the entire contents of the supplier vial into a dry, non-nucleophilic solvent (e.g., Anhydrous DCM, THF, or Toluene).

-

Note: Avoid Methanol if the oxetane is highly strained or if acidic conditions are possible, as it may act as a nucleophile.

-

-

Quantification: Determine the exact concentration of this stock solution using quantitative NMR (qNMR) against an internal standard (e.g., trimethoxybenzene).

-

Storage of Stock: Store the solution over 3Å or 4Å Molecular Sieves in a septum-capped vial under Argon.

Protocol B: Handling Decision Tree

Figure 2: Decision matrix for handling hygroscopic oxetane reagents. The "Stock Solution" method is prioritized for gums to ensure stoichiometric accuracy.

Quality Control & Validation

Trust but verify. Before committing valuable advanced intermediates to a reaction with an aged oxetane amine, validate its integrity.

NMR Solvent Choice

-

Avoid: Chloroform-d (

) often contains trace HCl, which can induce ring opening in the NMR tube, leading to false negatives (appearing degraded) or actual degradation during measurement [5]. -

Preferred: DMSO-

or

The "Water Shift" Test

In

-